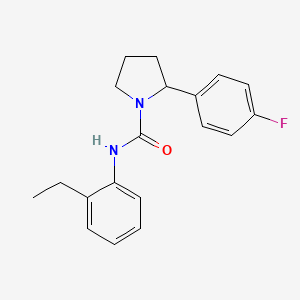![molecular formula C17H25N3O3S B5973219 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. CaSR is a G protein-coupled receptor that is activated by extracellular calcium ions and plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide acts as a selective antagonist of CaSR by binding to the receptor and preventing the activation of downstream signaling pathways. CaSR is expressed in various tissues, including the parathyroid gland, kidney, and bone, and plays a crucial role in regulating calcium homeostasis. By inhibiting CaSR-mediated signaling pathways, this compound can modulate calcium levels and improve disease outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of osteoclastogenesis, the reduction of parathyroid hormone levels, and the inhibition of cancer cell proliferation and metastasis. This compound has also been shown to improve bone mineral density and strength in animal models of osteoporosis.
実験室実験の利点と制限
One of the major advantages of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide is its selectivity for CaSR, which allows for targeted modulation of calcium signaling pathways. However, this compound has a relatively short half-life and low bioavailability, which may limit its therapeutic potential. Additionally, this compound has been shown to have off-target effects on other G protein-coupled receptors, which may complicate its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide, including:
1. Development of more potent and selective CaSR antagonists with improved pharmacokinetic properties.
2. Investigation of the role of CaSR in other diseases, such as diabetes and cardiovascular disease.
3. Exploration of the potential use of this compound in combination with other therapies for the treatment of cancer and other diseases.
4. Evaluation of the safety and efficacy of this compound in clinical trials for various diseases.
合成法
The synthesis of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide involves the reaction of N-(3-bromopropyl)phthalimide with pyrrolidine in the presence of sodium hydride, followed by reaction with sodium sulfonamide. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain this compound.
科学的研究の応用
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide has been studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer. In osteoporosis, this compound has been shown to increase bone mass and strength by inhibiting CaSR-mediated signaling pathways. In hyperparathyroidism, this compound has been shown to reduce parathyroid hormone levels and improve bone mineral density. In cancer, this compound has been shown to inhibit tumor growth and metastasis by targeting CaSR-mediated signaling pathways.
特性
IUPAC Name |
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-17-13-16(18-24(22,23)20-11-4-5-12-20)14-19(17)10-6-9-15-7-2-1-3-8-15/h1-3,7-8,16,18H,4-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBGYBAPEZGNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B5973139.png)

![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5973171.png)
![3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5973179.png)
![methyl {4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5973184.png)
![1-(1-azepanyl)-3-(3-{[(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973188.png)
![5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B5973196.png)
![N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5973200.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5973207.png)
![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B5973214.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5973223.png)
![ethyl 3-({[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B5973231.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide](/img/structure/B5973248.png)
![8-(4-chlorophenyl)-9-(3-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B5973256.png)